SAfit2

Catalog No.
S542292
CAS No.
1643125-33-0
M.F
C46H62N2O10
M. Wt
803.0
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAfit2

CAS Number

1643125-33-0

Product Name

SAfit2

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

Molecular Formula

C46H62N2O10

Molecular Weight

803.0

InChI

InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3/t37-,38+,43-/m0/s1

InChI Key

ZDBWLRLGUBSLPG-FDHYQTMZSA-N

SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

SAFit2; SAF it 2; SA Fit 2; SAF-it-2; SA-Fit-2;

Description

The exact mass of the compound SAfit2 is 802.4404 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SAfit2 is a small molecule identified as a selective inhibitor of FKBP51, a protein involved in the regulation of the glucocorticoid receptor (GR) []. The GR is a key player in the body's stress response pathway, and dysfunction in this pathway has been linked to various stress-related disorders, including depression, anxiety, and addiction [].

Modulating the Stress Response

Studies suggest that SAFit2 may help regulate the stress response by enhancing the negative feedback loop mediated by the GR. When the body experiences stress, cortisol, a stress hormone, binds to the GR, triggering a cascade of events. SAFit2, by inhibiting FKBP51, allows the GR to remain unbound for a longer duration, leading to a more effective stress response shutdown []. This could potentially offer therapeutic benefits for conditions where the stress response is dysregulated.

Investigation in Depression and Anxiety Models

Research has explored the effects of SAFit2 in animal models of depression and anxiety. Studies have shown that SAFit2 administration in mice exposed to chronic stress displayed antidepressant and anxiolytic effects [, ]. However, some studies haven't observed anxiolytic effects in unstressed mice, suggesting SAFit2 might be more effective in situations of heightened stress [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8.2

Exact Mass

802.4404

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SAFit2

Dates

Modify: 2023-08-15
1: Maiarù M, Morgan OB, Mao T, Breitsamer M, Bamber H, Pöhlmann M, Schmidt MV, Winter G, Hausch F, Géranton SM. The Stress Regulator Fkbp51: A Novel and Promising Druggable Target for the Treatment of Persistent Pain States Across Sexes. Pain. 2018 Mar 12. doi: 10.1097/j.pain.0000000000001204. [Epub ahead of print] PubMed PMID: 29533388.
2: Balsevich G, Häusl AS, Meyer CW, Karamihalev S, Feng X, Pöhlmann ML, Dournes C, Uribe-Marino A, Santarelli S, Labermaier C, Hafner K, Mao T, Breitsamer M, Theodoropoulou M, Namendorf C, Uhr M, Paez-Pereda M, Winter G, Hausch F, Chen A, Tschöp MH, Rein T, Gassen NC, Schmidt MV. Stress-responsive FKBP51 regulates AKT2-AS160 signaling and metabolic function. Nat Commun. 2017 Nov 23;8(1):1725. doi: 10.1038/s41467-017-01783-y. PubMed PMID: 29170369; PubMed Central PMCID: PMC5700978.
3: Maiarù M, Tochiki KK, Cox MB, Annan LV, Bell CG, Feng X, Hausch F, Géranton SM. The stress regulator FKBP51 drives chronic pain by modulating spinal glucocorticoid signaling. Sci Transl Med. 2016 Feb 10;8(325):325ra19. doi: 10.1126/scitranslmed.aab3376. PubMed PMID: 26865567; PubMed Central PMCID: PMC4880036.
4: Hartmann J, Wagner KV, Gaali S, Kirschner A, Kozany C, Rühter G, Dedic N, Häusl AS, Hoeijmakers L, Westerholz S, Namendorf C, Gerlach T, Uhr M, Chen A, Deussing JM, Holsboer F, Hausch F, Schmidt MV. Pharmacological Inhibition of the Psychiatric Risk Factor FKBP51 Has Anxiolytic Properties. J Neurosci. 2015 Jun 17;35(24):9007-16. doi: 10.1523/JNEUROSCI.4024-14.2015. PubMed PMID: 26085626.
5: Feng X, Pomplun S, Hausch F. Recent Progress in FKBP Ligand Development. Curr Mol Pharmacol. 2015;9(1):27-36. Review. PubMed PMID: 25986570.
6: Gaali S, Kirschner A, Cuboni S, Hartmann J, Kozany C, Balsevich G, Namendorf C, Fernandez-Vizarra P, Sippel C, Zannas AS, Draenert R, Binder EB, Almeida OF, Rühter G, Uhr M, Schmidt MV, Touma C, Bracher A, Hausch F. Selective inhibitors of the FK506-binding protein 51 by induced fit. Nat Chem Biol. 2015 Jan;11(1):33-7. doi: 10.1038/nchembio.1699. Epub 2014 Dec 1. PubMed PMID: 25436518.

Explore Compound Types